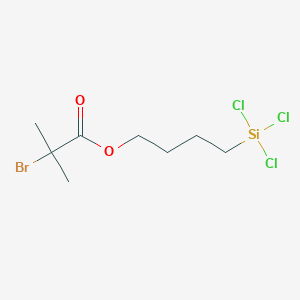
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a hydrazinyl group, and a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 3-methyl-2,3-dihydro-1H-benzimidazole with hydrazine hydrate and a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further use.
化学反応の分析
Types of Reactions
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under suitable conditions to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzimidazole ring may also interact with DNA or proteins, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide: Similar structure but with a pyridine ring instead of a benzimidazole ring.
1-(2-Hydrazinyl-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Contains a DABCO fragment instead of a benzimidazole ring.
Uniqueness
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of a benzimidazole ring and a hydrazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
647858-08-0 |
|---|---|
分子式 |
C10H15BrN4O |
分子量 |
287.16 g/mol |
IUPAC名 |
2-(3-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C10H14N4O.BrH/c1-13-7-14(6-10(15)12-11)9-5-3-2-4-8(9)13;/h2-5H,6-7,11H2,1H3,(H,12,15);1H |
InChIキー |
ZMILCNGAMIZUII-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C2=CC=CC=C21)CC(=O)NN.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)

![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)

